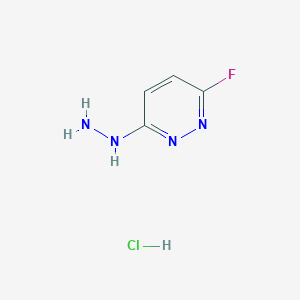

3-Fluoro-6-hydrazinylpyridazine hydrochloride

Description

Properties

Molecular Formula |

C4H6ClFN4 |

|---|---|

Molecular Weight |

164.57 g/mol |

IUPAC Name |

(6-fluoropyridazin-3-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C4H5FN4.ClH/c5-3-1-2-4(7-6)9-8-3;/h1-2H,6H2,(H,7,9);1H |

InChI Key |

JQWMHIAOGQAHJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1NN)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Properties of 3-Fluoro-6-hydrazinylpyridazine Hydrochloride

This guide details the chemical properties, synthesis, and reactivity of 3-Fluoro-6-hydrazinylpyridazine hydrochloride , a specialized heterocyclic building block.

Content Type: Technical Guide | Version: 1.0 Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Introduction: The Fluorinated Scaffold

3-Fluoro-6-hydrazinylpyridazine hydrochloride is a high-value intermediate in the synthesis of fused heterocyclic systems, particularly [1,2,4]triazolo[4,3-b]pyridazines and pyrazolopyridazines . The presence of the fluorine atom at the C3 position distinguishes it from its more common chlorinated analog (3-chloro-6-hydrazinopyridazine).

The fluorine substituent exerts a unique electronic influence:

-

Enhanced Lipophilicity: Fluorine substitution modulates the LogP, often improving the pharmacokinetic profile of downstream drug candidates.

-

Reactivity Tuning: The strong electronegativity of fluorine activates the pyridazine ring towards further Nucleophilic Aromatic Substitution (

), allowing for sequential functionalization.[1] -

Metabolic Stability: The C-F bond is metabolically robust, often blocking oxidative metabolism at the C3 position.

Physicochemical Profile

The following data characterizes the hydrochloride salt form, which is preferred for its enhanced stability and crystallinity compared to the free base.

| Property | Value / Description | Note |

| IUPAC Name | 3-Fluoro-6-hydrazinylpyridazine hydrochloride | Systematic nomenclature |

| Molecular Formula | Salt form (Base: | |

| Molecular Weight | 164.57 g/mol | Base MW: 128.11 g/mol |

| Appearance | Off-white to pale yellow crystalline solid | Hygroscopic |

| Solubility | High: Water, DMSO, Methanol Low: Dichloromethane, Hexane | Polar salt character |

| Melting Point | >200 °C (decomposition) | Typical for hydrazine salts |

| Acidity (pKa) | ~3.5 (Hydrazine | Predicted based on analogs |

| Stability | Sensitive to oxidation and moisture.[2][3][4] | Store under inert gas (Ar/N2) at -20°C. |

Synthetic Pathways & Causality

The synthesis of 3-fluoro-6-hydrazinylpyridazine is governed by the principles of Nucleophilic Aromatic Substitution (

Mechanism of Formation

The reaction proceeds via the addition-elimination mechanism. Hydrazine (a potent alpha-effect nucleophile) attacks the electron-deficient C3 position of the pyridazine ring.

-

Why 3,6-Difluoropyridazine? Fluoride is an excellent leaving group in

reactions on electron-deficient heterocycles (often superior to chloride) due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate. -

Selectivity Control: The first substitution deactivates the ring slightly towards the second substitution, allowing the mono-hydrazino product to be isolated if stoichiometry is controlled (1:1 equivalent).

Visualization: Synthetic Route

Figure 1: Selective mono-substitution pathway for the synthesis of the target hydrochloride salt.

Reactivity & Applications

The core utility of this compound lies in its bifunctional nature :

-

Hydrazine Moiety: Acts as a binucleophile for cyclization.

-

Fluorine Substituent: Acts as a handle for a second

reaction, enabling the construction of complex libraries.

Key Reaction Pathways

A. Triazolopyridazine Formation (The Primary Application)

Reacting the hydrazine tail with carboxylic acids, orthoesters, or aldehydes leads to the formation of [1,2,4]triazolo[4,3-b]pyridazines .

-

Relevance: This scaffold is ubiquitous in p38 MAP kinase inhibitors and GABA-A receptor ligands.

B. Pyrazolopyridazine Formation

Condensation with 1,3-dicarbonyls (e.g., acetylacetone) yields pyrazolopyridazines .

-

Relevance: Used in agrochemistry (herbicides) and oncology.[5]

C. Sequential

(Library Generation)

After cyclizing the hydrazine side, the remaining C3-Fluorine can be displaced by amines, alkoxides, or thiols.

-

Advantage:[1][4][5][6][7] The fluorine atom is sufficiently labile to allow late-stage diversification without requiring metal catalysis (unlike the chloro- analog which might require Buchwald-Hartwig conditions for unreactive nucleophiles).

Visualization: Divergent Reactivity

Figure 2: Divergent synthesis pathways utilizing the hydrazine and fluorine handles.

Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-6-hydrazinylpyridazine HCl

Note: This protocol is adapted from standard procedures for halopyridazines [1, 2].

Reagents:

-

3,6-Difluoropyridazine (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol (Solvent)[8]

-

4M HCl in Dioxane

Procedure:

-

Dissolution: Dissolve 3,6-difluoropyridazine in Ethanol (5 mL/mmol) and cool to 0°C.

-

Addition: Add hydrazine hydrate dropwise over 15 minutes. Critical: Maintain low temperature to prevent di-substitution.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (System: 10% MeOH in DCM).

-

Workup (Base): Concentrate the solvent in vacuo. The residue is the free base (often an oil or low-melting solid).

-

Salt Formation: Redissolve the residue in a minimum amount of Ethanol. Add 4M HCl in Dioxane (1.5 eq) dropwise.

-

Isolation: A precipitate will form.[7][9][10] Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Protocol B: Handling & Storage

-

Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to hydrolysis or "gumming." Store in a desiccator.

-

Oxidation: Hydrazines are reducing agents. Over time, they can oxidize to azo compounds or decompose. Store under Argon.

Safety & Toxicology (MSDS Summary)

Signal Word: DANGER

-

Acute Toxicity: Hydrazine derivatives are toxic if swallowed, inhaled, or absorbed through the skin.

-

Skin Corrosion/Irritation: Causes skin irritation. The HCl salt is acidic and corrosive to mucous membranes.

-

Sensitization: Potential skin sensitizer.

-

Specific Hazard (Fluorine): Thermal decomposition may release Hydrogen Fluoride (HF) gas. Do not heat above 200°C without proper scrubbing.

PPE Requirements:

-

Nitrile gloves (Double gloving recommended).

-

Fume hood with face velocity > 100 fpm.

-

Face shield if handling > 1g quantities.

References

-

BenchChem. 3-(Benzyloxy)-6-fluoropyridazine Synthesis and Reactivity. (General SNAr conditions for 3,6-difluoropyridazine).

-

ResearchGate. Synthesis of 6-Hydrazinonicotinic acid hydrazide and related pyridazine derivatives. (Protocol adaptation for hydrazine displacement).

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives and Heterocycles. (Mechanistic insights on triazolopyridazine formation).

-

Google Patents. Preparation method of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride.[11] (Demonstrates stability of fluoro-pyridazines in acidic media).

Sources

- 1. 3-(Benzyloxy)-6-fluoropyridazine | 870646-05-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. sphinxsai.com [sphinxsai.com]

- 10. CN104470523A - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]

- 11. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Fluoro-6-hydrazinylpyridazine HCl: A Key Intermediate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Fluoro-6-hydrazinylpyridazine hydrochloride, a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, potential applications, and the analytical methodologies required for its characterization.

Core Molecular and Physicochemical Profile

3-Fluoro-6-hydrazinylpyridazine hydrochloride is a pyridazine derivative featuring a fluorine atom and a hydrazinyl group, presented as its hydrochloride salt. The presence of the electronegative fluorine atom and the reactive hydrazinyl moiety makes it an attractive scaffold for the synthesis of novel bioactive molecules.

Molecular Formula and Weight

Based on its chemical structure, the molecular formula and weight have been determined as follows:

| Attribute | Value |

| Molecular Formula | C₄H₆ClFN₄ |

| Molecular Weight | 164.57 g/mol |

Chemical Structure

The chemical structure consists of a pyridazine ring substituted with a fluorine atom at the 3-position and a hydrazinyl group at the 6-position. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically in the hydrazinyl group or the pyridazine ring.

A placeholder for a proper chemical structure image to be embedded here.

Caption: Chemical structure of 3-Fluoro-6-hydrazinylpyridazine HCl.

Synthesis and Manufacturing

Proposed Synthetic Pathway

A likely synthetic route would start from 3,6-difluoropyridazine or 3-chloro-6-fluoropyridazine. The greater lability of a chloro group compared to a fluoro group in nucleophilic aromatic substitution would make 3-chloro-6-fluoropyridazine a more selective starting material.

Caption: Proposed synthetic workflow for 3-Fluoro-6-hydrazinylpyridazine HCl.

Experimental Protocol (Hypothetical)

-

Synthesis of 3-Chloro-6-fluoropyridazine: 3,6-Dichloropyridazine is subjected to a halogen exchange reaction. This can be achieved by heating with potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., a quaternary ammonium salt) in an aprotic polar solvent. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Synthesis of 3-Fluoro-6-hydrazinylpyridazine: The resulting 3-chloro-6-fluoropyridazine is then reacted with hydrazine hydrate.[1][2] This nucleophilic substitution reaction is typically carried out in a suitable solvent such as ethanol or isopropanol at elevated temperatures.[2] The reaction mixture is then cooled, and the product, 3-Fluoro-6-hydrazinylpyridazine, precipitates and can be collected by filtration.

-

Formation of the Hydrochloride Salt: The free base is dissolved in a suitable solvent (e.g., ethanol, diethyl ether) and treated with a solution of hydrogen chloride (HCl) in the same or a miscible solvent. The hydrochloride salt precipitates out of the solution and can be isolated by filtration and dried under vacuum.

Applications in Drug Development

The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in several approved drugs.[3] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The hydrazinyl group is a versatile functional handle that can be readily converted into a variety of other functional groups and heterocyclic rings, making 3-Fluoro-6-hydrazinylpyridazine HCl a valuable starting material for creating diverse compound libraries for drug screening.

Key Areas of Interest:

-

Kinase Inhibitors: The pyridazine scaffold has been explored for the development of inhibitors for various kinases, which are crucial targets in oncology.[4] The hydrazinyl group can be used to introduce side chains that interact with specific residues in the kinase active site.

-

Antimicrobial Agents: Hydrazone derivatives, which can be easily synthesized from hydrazines, have shown a broad spectrum of antimicrobial activities.[5] 3-Fluoro-6-hydrazinylpyridazine HCl can serve as a precursor for novel fluorinated hydrazones with potential antibacterial and antifungal properties.

-

CNS-Active Agents: The pyridazine ring is present in drugs targeting the central nervous system. The physicochemical properties imparted by the fluorine atom can be advantageous for brain penetration.

Caption: Potential derivatization pathways and therapeutic applications.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stability of 3-Fluoro-6-hydrazinylpyridazine HCl. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The protons on the pyridazine ring will exhibit characteristic chemical shifts and coupling constants. The protons of the hydrazinyl group may show broad signals due to exchange.

-

¹³C NMR: Will show distinct signals for each carbon atom in the pyridazine ring.

-

¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[6][7][8] The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom, and its chemical shift will be indicative of its electronic environment. Coupling to adjacent protons (if any) can provide further structural information.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[9][10] Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques. The mass spectrum should show a molecular ion peak corresponding to the protonated free base [C₄H₆FN₄+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of 3-Fluoro-6-hydrazinylpyridazine HCl. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used. Detection can be achieved using a UV detector, as the pyridazine ring is chromophoric.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key vibrational bands to look for include N-H stretching from the hydrazinyl group and C-F stretching.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 3-Fluoro-6-hydrazinylpyridazine HCl. Safety data sheets (SDS) for analogous compounds, such as 2-hydrazinopyridine and 3-chloro-6-hydrazinopyridazine, should be consulted for guidance.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]

-

Toxicology: Hydrazine and its derivatives are known to be toxic and potentially carcinogenic.[13][14] Therefore, exposure should be minimized.

Conclusion

3-Fluoro-6-hydrazinylpyridazine HCl is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridazine core and a reactive hydrazinyl group offers numerous possibilities for the synthesis of novel compounds with diverse biological activities. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and scientists working with this promising intermediate.

References

-

Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PubMed Central. [Link]

-

The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. PubMed. [Link]

-

3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. PubMed Central. [Link]

-

Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PubMed. [Link]

-

19F MAS NMR for Structural Characterization of Fluorinated Active Pharmaceutical Ingredients in Commercial Drug Formulations. ACS Publications. [Link]

-

Identification of hydroxymethylpyrazines using mass spectrometry. PubMed. [Link]

-

Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. PubMed. [Link]

-

Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Growing Science. [Link]

-

Fluorine NMR. University of Wisconsin-Madison. [Link]

- Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine.

-

NMR | Fluorine Spectroscopy. Oxford Instruments. [Link]

-

Pyridazine Derivatives. ARKIVOC. [Link]

-

Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Semantic Scholar. [Link]

-

PYRIDYLAZO COMPOUNDS AS ANALYTICAL REAGENTS A REVIEW. An-Najah Journals. [Link]

- Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

-

Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. [Link]

-

The precious Fluorine on the Ring: Fluorine NMR for biological systems. PubMed Central. [Link]

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI. [Link]

-

Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PubMed Central. [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. [Link]

-

Antimicrobial activities of hydrazones with 2,4-dichloro moiety. DRUG DISCOVERY. [Link]

Sources

- 1. 3-Chloro-6-hydrazinopyridazine synthesis - chemicalbook [chemicalbook.com]

- 2. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discoveryjournals.org [discoveryjournals.org]

- 6. biophysics.org [biophysics.org]

- 7. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. growingscience.com [growingscience.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

The Strategic Deployment of 3-Fluoro-6-hydrazinylpyridazine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Emergence of Fluorinated Heterocycles in Drug Discovery

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered pKa—offer medicinal chemists a powerful tool to overcome pharmacokinetic and pharmacodynamic hurdles. Among the myriad of fluorinated building blocks, 3-Fluoro-6-hydrazinylpyridazine hydrochloride stands out as a versatile and highly valuable synthon. Its inherent reactivity, coupled with the advantageous properties of the fluoropyridazine core, has positioned it as a key intermediate in the synthesis of a new generation of targeted therapeutics, particularly in the realm of kinase inhibition and other critical disease pathways. This guide provides an in-depth technical overview of the applications of 3-Fluoro-6-hydrazinylpyridazine hydrochloride, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Attributes of 3-Fluoro-6-hydrazinylpyridazine Hydrochloride

3-Fluoro-6-hydrazinylpyridazine hydrochloride is a crystalline solid valued for its bifunctional nature: a nucleophilic hydrazine moiety and an electron-deficient fluoropyridazine ring. The fluorine atom at the 3-position significantly influences the electronic properties of the pyridazine ring, enhancing its susceptibility to nucleophilic substitution and modulating the basicity of the nitrogen atoms. The hydrochloride salt form improves the compound's stability and handling characteristics.

| Property | Value | Source |

| Molecular Formula | C₄H₅ClFN₄ | Inferred |

| Molecular Weight | 163.56 g/mol | Inferred |

| Appearance | Off-white to light yellow solid | Inferred from related compounds |

| Solubility | Soluble in water, methanol, and DMSO | Inferred from hydrochloride salt nature |

| Storage | Store at 2-8°C, protected from light and moisture | [1] |

Synthesis and Characterization: A Proposed Pathway

While specific literature detailing the synthesis of 3-Fluoro-6-hydrazinylpyridazine hydrochloride is not abundant, a robust synthetic route can be extrapolated from the well-established synthesis of its chloro-analog, 3-chloro-6-hydrazinylpyridazine. The proposed synthesis begins with the commercially available 3,6-difluoropyridazine.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) where one of the fluorine atoms is displaced by hydrazine. The use of hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol, at elevated temperatures is a common method for this transformation.[2] The resulting 3-fluoro-6-hydrazinylpyridazine free base can then be treated with hydrochloric acid to yield the stable hydrochloride salt.

Caption: Proposed synthesis of 3-Fluoro-6-hydrazinylpyridazine HCl.

Characterization: The structural elucidation of 3-Fluoro-6-hydrazinylpyridazine hydrochloride would rely on standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine ring, with coupling patterns influenced by the fluorine atom. The protons of the hydrazine and ammonium groups will likely appear as broad singlets. Inferences from the spectra of pyridazine and its hydrochloride salts suggest a downfield shift of ring protons upon salt formation.[3][4]

-

¹⁹F NMR: This technique is crucial for confirming the presence and chemical environment of the fluorine atom. The chemical shift and coupling to adjacent protons provide valuable structural information.[5][6][7]

-

¹³C NMR: The carbon spectrum will reveal the number of unique carbon environments, with the carbon atom bonded to fluorine exhibiting a characteristic large one-bond C-F coupling constant.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the parent ion.

Reactivity and Synthetic Utility

The synthetic versatility of 3-Fluoro-6-hydrazinylpyridazine hydrochloride stems from the reactivity of its hydrazine group. This nucleophilic moiety readily participates in condensation reactions with various carbonyl compounds, serving as a gateway to a diverse range of heterocyclic systems.

Synthesis of Pyridazinone Scaffolds

A primary application of this reagent is in the construction of pyridazinone and dihydropyridazinone rings, which are prevalent motifs in many biologically active molecules.[8] The reaction with γ-keto acids or their esters is a classic and efficient method for forming the pyridazinone core.

Experimental Protocol: General Procedure for the Synthesis of 6-Aryl-3-fluoropyridazin-4(1H)-ones

-

To a solution of 3-Fluoro-6-hydrazinylpyridazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired γ-keto acid (1.0 eq).

-

The reaction mixture is heated to reflux for 4-12 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials.

-

Further purification can be achieved by recrystallization or column chromatography.

Caption: Synthesis of pyridazinone derivatives.

This reaction pathway allows for the introduction of a wide variety of substituents at the 6-position of the resulting pyridazinone, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Formation of Hydrazones as Intermediates

The initial reaction of 3-Fluoro-6-hydrazinylpyridazine hydrochloride with aldehydes and ketones leads to the formation of hydrazones. These intermediates are often stable and can be isolated, but are also frequently used in situ for subsequent cyclization reactions to generate more complex heterocyclic systems.[3][7][9] The formation of these hydrazones is a critical step in the synthesis of various fused pyridazine heterocycles.

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

The pyridazine and pyridazinone scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently appearing in molecules targeting a range of biological targets.[10] A particularly fruitful area of application for these scaffolds is in the development of protein kinase inhibitors.[4][11][12][13]

The Role of the Pyridazine Core as a Hinge-Binder

In many kinase inhibitors, the pyridazine ring acts as a bioisostere of the adenine core of ATP, forming key hydrogen bonding interactions with the "hinge" region of the kinase active site. The nitrogen atoms of the pyridazine ring serve as both hydrogen bond donors and acceptors, effectively anchoring the inhibitor in the ATP-binding pocket. The strategic placement of substituents on the pyridazine ring allows for the modulation of binding affinity and selectivity for different kinases.

Caption: Pyridazine core as a kinase hinge-binder.

The Significance of the Fluorine Substituent

The fluorine atom at the 3-position of the pyridazine ring in 3-Fluoro-6-hydrazinylpyridazine hydrochloride offers several advantages in the design of kinase inhibitors:

-

Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the pKa of the pyridazine ring nitrogens. This can be crucial for optimizing the ionization state of the inhibitor at physiological pH, which in turn affects cell permeability and target engagement.

-

Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with the protein backbone or side chains, potentially increasing binding affinity.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, which can block sites of metabolism and improve the pharmacokinetic profile of a drug candidate.[14]

-

Bioisosteric Replacement: Fluorine is often used as a bioisostere for a hydrogen or a hydroxyl group, and in this case, it serves as a valuable replacement for chlorine.[15][16] While chlorine can also provide many of the same benefits, fluorine's smaller size and greater electronegativity can lead to distinct and sometimes more favorable biological and physical properties.

The use of 3-Fluoro-6-hydrazinylpyridazine hydrochloride allows for the direct incorporation of this beneficial fluorine atom into the core scaffold of potential kinase inhibitors, streamlining the synthetic process and providing a clear path to novel and potentially more effective therapeutic agents. The development of pyrido-pyridazinone derivatives as potent FER tyrosine kinase inhibitors highlights the success of this scaffold in generating effective anticancer agents.[10]

Safety and Handling

Conclusion and Future Outlook

3-Fluoro-6-hydrazinylpyridazine hydrochloride is a highly valuable and versatile building block for modern medicinal chemistry. Its utility in the synthesis of pyridazinone and other heterocyclic scaffolds, combined with the advantageous properties imparted by the fluorine substituent, makes it a key reagent in the development of novel therapeutics, particularly in the area of kinase inhibition. The ability to readily construct complex molecular architectures from this synthon provides a robust platform for the exploration of structure-activity relationships and the optimization of lead compounds. As the demand for more selective and effective targeted therapies continues to grow, the strategic application of 3-Fluoro-6-hydrazinylpyridazine hydrochloride is poised to play an increasingly important role in the discovery and development of the next generation of medicines.

References

-

Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30). Available from: [Link]

-

Synthesis and antibacterial activity of new hydrazide-hydrazones derived from Benzocaine - DergiPark. Available from: [Link]

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. Available from: [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed. (2021, November 15). Available from: [Link]

-

Replacement of Hydrogen by Fluorine. In: Bioisosteric Replacements. Cambridge MedChem Consulting. Available from: [Link]

-

PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. Available from: [Link]

-

Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC - NIH. Available from: [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available from: [Link]

-

Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2025, December 24). Available from: [Link]

-

Fluorine NMR. Available from: [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications. (2024, February 10). Available from: [Link]

-

Fluorine MAS NMR API revised. Available from: [Link]

-

Drug Discovery - Inhibitor | chemical-kinomics. Available from: [Link]

-

New Synthesis of 3-Fluoropyridine Derivatives. - ResearchGate. Available from: [Link]

-

3-Chloro-6-hydrazinopyridazine CAS#: 17284-97-8; ChemWhat Code: 14105. Available from: [Link]

-

CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][8][15]triazol[4,3-a] pyrazine hydrochloride - Google Patents. Available from:

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - Semantic Scholar. (2021, August 30). Available from: [Link]

-

Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - MDPI. (2021, June 26). Available from: [Link]

-

Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives - International Journal of Chemical and Biological Sciences. Available from: [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available from: [Link]

-

chemical studies on 3,6-dichloropyridazine - Journal of American Science. (2010, September 29). Available from: [Link]

-

Synthesis and Transformations of Hydrazine Substituted 6-Fluoro Derivatives of 1,3,4-Thiadiazolo[3,2-a]pyrimidine. - ResearchGate. Available from: [Link]

-

3-CHLORO-6-HYDRAZINYLPYRIDAZINE | CAS 17284-97-8 - Matrix Fine Chemicals. Available from: [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. Available from: [Link]

-

Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - MDPI. (2025, December 9). Available from: [Link]

-

3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine - PMC - NIH. Available from: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. jofamericanscience.org [jofamericanscience.org]

- 3. Pyridazine(289-80-5) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. biophysics.org [biophysics.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 12. mdpi.com [mdpi.com]

- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 15. mdpi.com [mdpi.com]

- 16. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure-Activity Relationship Potential of the 3-Fluoro-6-hydrazinylpyridazine Scaffold

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form multiple hydrogen bonds have made it a cornerstone in the design of numerous biologically active agents.[1] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1] Notably, the pyridazine core is embedded in several clinically approved drugs, such as the kinase inhibitors Ponatinib and Ensartinib, underscoring its therapeutic relevance. This guide focuses on a specific, promising scaffold: 3-fluoro-6-hydrazinylpyridazine. We will explore its synthetic accessibility, the strategic importance of its fluorine and hydrazinyl functionalities, and the vast potential for developing potent and selective therapeutic agents through systematic structure-activity relationship (SAR) studies.

The Strategic Importance of the 3-Fluoro-6-hydrazinylpyridazine Core

The 3-fluoro-6-hydrazinylpyridazine scaffold is a highly versatile and strategically designed starting point for drug discovery. It combines three key features that can be independently and systematically modified to fine-tune its pharmacological profile: the pyridazine core, a fluorine substituent at the 3-position, and a reactive hydrazinyl group at the 6-position.

The Pyridazine Core: A Hub for Biological Activity

The pyridazine ring itself is a key pharmacophore. Its two adjacent nitrogen atoms can act as hydrogen bond acceptors, interacting with biological targets such as the hinge region of protein kinases. The aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues in protein binding pockets.

The 3-Fluoro Substituent: A Tool for Modulating Potency and Pharmacokinetics

The introduction of a fluorine atom at the 3-position is a deliberate design choice with multiple potential benefits:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can enhance the half-life and oral bioavailability of a drug candidate.

-

Target Binding: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing binding affinity and potency.

-

Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the pyridazine nitrogens, which can be crucial for optimizing cell permeability and avoiding off-target effects.

The 6-Hydrazinyl Group: A Gateway to Chemical Diversity

The hydrazinyl (-NHNH2) group at the 6-position is a versatile chemical handle that allows for the straightforward synthesis of a vast library of derivatives. The most common and fruitful derivatization is its condensation with aldehydes or ketones to form hydrazones. Hydrazones themselves are a well-established class of bioactive compounds with a broad range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This derivatization allows for the systematic exploration of a wide range of substituents, which is the cornerstone of SAR studies.

Synthesis of the 3-Fluoro-6-hydrazinylpyridazine Scaffold and its Derivatives

The synthesis of the 3-fluoro-6-hydrazinylpyridazine scaffold can be achieved through a logical and scalable synthetic sequence. A plausible and efficient route starts from a readily available dichloropyridazine precursor.

Proposed Synthesis of the Core Scaffold

A key precursor for the target scaffold is 3-fluoro-6-chloropyridazine. This can be synthesized from 3,6-dichloropyridazine. The subsequent reaction with hydrazine hydrate will yield the desired 3-fluoro-6-hydrazinylpyridazine.

Caption: Proposed synthetic route to the 3-fluoro-6-hydrazinylpyridazine core.

Derivatization to Hydrazones

Once the core scaffold is obtained, a diverse library of hydrazone derivatives can be readily synthesized by condensation with a wide variety of aldehydes and ketones. This reaction is typically carried out in a protic solvent like ethanol, often with catalytic acid.

Caption: General scheme for the synthesis of hydrazone derivatives.

Experimental Protocol: Synthesis of a Representative Hydrazone Derivative

This protocol describes the synthesis of a representative hydrazone derivative starting from 3-fluoro-6-chloropyridazine.

Step 1: Synthesis of 3-Fluoro-6-hydrazinylpyridazine

-

To a solution of 3-fluoro-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (2.0-5.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield 3-fluoro-6-hydrazinylpyridazine.

Step 2: Synthesis of the Hydrazone Derivative

-

Dissolve 3-fluoro-6-hydrazinylpyridazine (1.0 eq) in ethanol.

-

Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.

-

Add a catalytic amount of a weak acid, such as acetic acid.

-

Heat the mixture to reflux for 2-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature. The product may precipitate out of solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

If the product does not precipitate, the solvent can be removed under reduced pressure and the crude product purified by column chromatography.

Structure-Activity Relationship (SAR) Potential

While direct SAR studies on the 3-fluoro-6-hydrazinylpyridazine scaffold are not extensively published, a comprehensive analysis of closely related analogs allows for the formulation of strong hypotheses regarding its potential. The primary therapeutic area of interest for this scaffold is oncology, with a particular focus on protein kinase inhibition.

Targeting Protein Kinases in Cancer

Protein kinases are a family of enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival.[4][5] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyridazine scaffold is a known "hinge-binding" motif for many kinase inhibitors.

SAR Insights from Related Pyridazine Derivatives

A study on 3,6-disubstituted pyridazine derivatives as anticancer agents targeting the JNK1 pathway provides a valuable template for understanding the SAR of the 6-position of our scaffold.[4][5] In this study, the 3-position was substituted with a phenyl group, and the 6-position was derivatized from a hydrazinyl group.

Table 1: Anticancer Activity of 3-Phenyl-6-substituted-pyridazine Derivatives [4][5]

| Compound | R Group (at 6-position) | Mean Growth Inhibition (%) at 10 µM |

| 9c | 4-Fluorobenzohydrazide | High |

| 9e | 3,4-Dimethoxybenzohydrazide | Highest |

| 9g | 4-(Trifluoromethyl)benzohydrazide | Moderate |

| 11a | 4-Phenylsemicarbazide | Moderate |

| 11c | 4-Phenylthiosemicarbazide | Moderate-High |

Data is qualitative based on reported heat maps and growth inhibition percentages against the NCI-60 cancer cell line panel.

From this data, we can infer the following SAR for the 6-position:

-

Aromatic Substituents are Favorable: The presence of an aromatic ring as part of the hydrazone or related moiety is crucial for activity.

-

Electron-Donating Groups Enhance Activity: The most active compound, 9e , features two electron-donating methoxy groups on the phenyl ring. This suggests that electron-rich aromatic systems may enhance binding or have favorable pharmacokinetic properties.

-

Halogen Substitution is Tolerated: The high activity of the 4-fluorobenzohydrazide derivative 9c indicates that halogen substitution is well-tolerated and can be a site for further optimization.

-

Hydrazide Linker is Preferred: The benzohydrazide derivatives generally showed higher activity than the semicarbazide and thiosemicarbazide derivatives, suggesting the hydrazide linker is a preferred bioisostere in this series.

The Hypothesized Role of the 3-Fluoro Group

Based on general principles of medicinal chemistry, the 3-fluoro group on our target scaffold is hypothesized to:

-

Increase Potency: By forming a hydrogen bond with the kinase hinge region or other nearby residues.

-

Improve Selectivity: The specific electronic and steric profile of the fluorine atom may favor binding to one kinase over another.

-

Enhance Drug-like Properties: By blocking a potential site of metabolism and improving membrane permeability.

Proposed Mechanism of Action: JNK1 Inhibition

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to cellular stress.[4][5] The JNK signaling pathway is implicated in the survival and proliferation of cancer cells. The study on 3,6-disubstituted pyridazines demonstrated that the most potent compounds could downregulate JNK1 gene expression.[4][5] It is therefore plausible that the 3-fluoro-6-hydrazinylpyridazine scaffold could also target the JNK pathway.

Caption: Potential mechanism of action via inhibition of the JNK signaling pathway.

Future Directions and Conclusion

The 3-fluoro-6-hydrazinylpyridazine scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. This in-depth guide has outlined its synthetic accessibility and, by drawing on data from closely related analogs, has built a strong case for its potential as a kinase inhibitor.

The key takeaways for future research are:

-

Systematic Derivatization: A library of hydrazone derivatives should be synthesized, exploring a wide range of electronic and steric properties on the aromatic/heterocyclic substituent.

-

Focus on Electron-Donating Groups: Based on the preliminary data, substituents with electron-donating properties on the hydrazone moiety may be a fruitful area of exploration.

-

Broad Kinase Screening: The synthesized compounds should be screened against a panel of cancer-relevant kinases to identify the primary target(s) and assess selectivity.

-

In Vitro and In Vivo Evaluation: Lead compounds should be advanced into cell-based assays to determine their anticancer activity and subsequently into in vivo models to assess their efficacy and pharmacokinetic properties.

By following a logical and systematic approach to SAR, the 3-fluoro-6-hydrazinylpyridazine scaffold has the potential to yield novel, potent, and selective drug candidates for the treatment of cancer and other diseases.

References

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019).

-

Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2024). ACS Omega. [Link]

-

Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC. (n.d.). NIH National Library of Medicine. [Link]

-

3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine - PMC. (n.d.). NIH National Library of Medicine. [Link]

-

Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold - PMC. (2024). NIH National Library of Medicine. [Link]

-

Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. (2023). Beilstein Journals. [Link]

- chemical studies on 3,6-dichloropyridazine. (2010). Journal of American Science.

- Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. (2023). Beilstein Journals.

-

Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. (2021). MDPI. [Link]

-

Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC. (2023). NIH National Library of Medicine. [Link]

-

SAR studies of pyridazinone derivatives as novel glucan synthase inhibitors. (2011). PubMed. [Link]

- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (n.d.).

-

Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. (1951). Semantic Scholar. [Link]

-

Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels. (2004). PubMed. [Link]

-

Biological Activities of Hydrazone Derivatives. (n.d.). PMC. [Link]

-

Biological Activities of Hydrazone Derivatives. (2007). ResearchGate. [Link]

- Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Form

-

Synthesis of Aldehyde Hydrazones. (n.d.). Organic Syntheses. [Link]

-

Some biologically important hydrazone derivatives. (n.d.). ResearchGate. [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermodynamic Properties of 3-Fluoro-6-hydrazinylpyridazine Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, solubility, and bioavailability, profoundly influencing its journey from a promising candidate to a viable therapeutic. This guide provides a comprehensive framework for the characterization of the thermodynamic properties of 3-Fluoro-6-hydrazinylpyridazine hydrochloride, a heterocyclic compound of interest in medicinal chemistry.[1][2][3] Recognizing the frequent scarcity of extensive physical chemistry data for novel compounds, this document emphasizes the robust experimental and computational methodologies required to elucidate these essential parameters. We will explore the application of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for experimental determination of thermal stability and phase behavior.[4][5][6][7][8] Concurrently, we will delve into the power of computational chemistry, specifically Density Functional Theory (DFT), to predict thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy.[9][10][11][12][13] This guide is designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale, empowering researchers to generate high-quality, reliable data crucial for informed decision-making in the drug development pipeline.

Introduction: The Thermodynamic Imperative in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, the thermodynamic characteristics of a molecule like 3-Fluoro-6-hydrazinylpyridazine hydrochloride are paramount. This substituted pyridazine, featuring a fluorine atom and a hydrazinyl group, presents a unique profile of hydrogen bonding capabilities and potential for polymorphism, making a thorough thermodynamic assessment indispensable.[1][2][3]

Understanding the thermodynamics of this compound is not merely an academic exercise; it has profound practical implications:

-

Stability and Shelf-life: The enthalpy and entropy of decomposition provide a quantitative measure of a compound's stability under various storage conditions.[7][8]

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug can exhibit vastly different solubilities and bioavailabilities. DSC is a cornerstone technique for identifying and characterizing these polymorphs.[7]

-

Process Chemistry: Knowledge of melting points, heat of fusion, and thermal decomposition temperatures is critical for designing safe and efficient manufacturing processes, including crystallization and drying.

-

Formulation Development: The compatibility of the API with excipients is often assessed using thermal analysis techniques to detect any potential interactions that could compromise the stability of the final drug product.[5]

This guide will provide the foundational knowledge and practical protocols to comprehensively characterize the thermodynamic properties of 3-Fluoro-6-hydrazinylpyridazine hydrochloride.

Experimental Determination of Thermodynamic Properties

The experimental investigation of thermodynamic properties primarily relies on thermal analysis techniques.[14][15] These methods measure the physical and chemical properties of a substance as a function of temperature or time.[5][6] For a crystalline organic molecule such as 3-Fluoro-6-hydrazinylpyridazine hydrochloride, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most informative and widely used techniques.[4][5][6][7][8]

Simultaneous Thermal Analysis (STA): A Synergistic Approach

Modern instrumentation often allows for the simultaneous execution of TGA and DSC, an approach known as Simultaneous Thermal Analysis (STA).[4][5] This is particularly advantageous in early drug discovery phases when sample quantities may be limited.[4] An STA instrument measures both the change in mass (TGA) and the heat flow (DSC) of a sample as it is subjected to a controlled temperature program.[5]

Table 1: Key Thermodynamic Parameters Obtainable from STA

| Parameter | Technique | Description | Importance in Drug Development |

| Melting Point (Tm) | DSC | The temperature at which a solid transitions to a liquid. | Purity assessment, identification of crystalline form. |

| Enthalpy of Fusion (ΔHf) | DSC | The heat absorbed during melting. | Characterization of crystallinity and intermolecular forces. |

| Glass Transition (Tg) | DSC | The reversible transition in amorphous materials from a hard, brittle state to a molten or rubbery state. | Characterization of amorphous content, which can affect solubility and stability.[7][8] |

| Decomposition Temperature (Td) | TGA | The temperature at which the compound begins to chemically degrade, indicated by mass loss. | Defines the upper limit for processing and storage temperatures.[7][8] |

| Residual Mass | TGA | The percentage of mass remaining at the end of the experiment. | Provides information about the decomposition products. |

| Heat Capacity (Cp) | DSC | The amount of heat required to raise the temperature of the sample by a certain amount. | Essential for detailed thermodynamic modeling and process design. |

Experimental Protocol: Simultaneous TGA-DSC Analysis

The following protocol outlines a general procedure for the thermal analysis of 3-Fluoro-6-hydrazinylpyridazine hydrochloride.

Instrumentation:

Materials:

-

3-Fluoro-6-hydrazinylpyridazine hydrochloride (sample)

-

High-purity nitrogen or argon for purging

-

Reference materials for calibration (e.g., indium for temperature and enthalpy)

-

Alumina or aluminum pans

Protocol:

-

Instrument Calibration: Calibrate the instrument for temperature, heat flow, and mass according to the manufacturer's specifications.[4] This is a critical step to ensure data accuracy and trustworthiness.

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into a clean TGA-DSC pan.[4][8] For volatile samples, a hermetically sealed pan with a pinhole lid may be necessary.

-

Experimental Conditions:

-

Purge Gas: Set a constant flow of inert gas (e.g., nitrogen at 20-50 mL/min) to provide a controlled atmosphere and remove any gaseous products.[4]

-

Temperature Program:

-

Equilibrate at a starting temperature well below any expected thermal events (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that is beyond the decomposition of the sample (e.g., 350 °C).[4]

-

-

-

Data Acquisition: Record the sample mass, heat flow, and temperature throughout the experiment.

-

Data Analysis:

-

TGA Curve: Plot the percentage of mass loss versus temperature. The onset of mass loss indicates the beginning of decomposition.

-

DSC Curve: Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., some decompositions) will be represented by inverted peaks. The glass transition will appear as a step change in the baseline.[7]

-

Diagram of the Experimental Workflow

Caption: Workflow for the experimental determination of thermodynamic properties using STA.

Computational Prediction of Thermodynamic Properties

While experimental methods provide invaluable data on the bulk properties of a material, computational chemistry offers a powerful complementary approach to understand the thermodynamic properties of a single molecule.[9][10][11][12][13] Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate thermodynamic quantities from first principles.[9]

The Power of Statistical Mechanics

Computational methods calculate the electronic energy of a molecule. To translate this to thermodynamic properties like enthalpy (H), entropy (S), and Gibbs free energy (G), we rely on statistical mechanics.[9][10] The process involves calculating the partition function, which describes how the total energy of a system is distributed among its various microscopic states (electronic, translational, rotational, and vibrational).[9][10]

Table 2: Computationally Derived Thermodynamic Properties

| Property | Symbol | Description | Relevance |

| Enthalpy | H | The total heat content of a system. | Predicting reaction enthalpies and heats of formation. |

| Entropy | S | A measure of the disorder or randomness of a system. | Understanding the spontaneity of processes. |

| Gibbs Free Energy | G | The energy available to do useful work. | The ultimate predictor of spontaneity for a process at constant temperature and pressure. |

| Heat Capacity | Cv, Cp | The heat required to raise the temperature of a substance. | Important for thermodynamic calculations and understanding how energy is stored in the molecule. |

Computational Protocol: DFT Calculations

The following protocol provides a general workflow for calculating the thermodynamic properties of 3-Fluoro-6-hydrazinylpyridazine hydrochloride using DFT.

Software:

-

A quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

Protocol:

-

Molecule Building: Construct the 3D structure of 3-Fluoro-6-hydrazinylpyridazine hydrochloride in the software's molecular editor.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a crucial step as all subsequent calculations are performed on this optimized structure. A common level of theory for this is B3LYP with a 6-31G(d) basis set.

-

Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This calculation serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It provides the vibrational frequencies which are essential for calculating the vibrational contribution to the thermodynamic properties.

-

-

Thermochemistry Analysis: The output of the frequency calculation will contain the thermochemical data, typically at a standard temperature and pressure (298.15 K and 1 atm). This will include the zero-point vibrational energy, and the thermal corrections to enthalpy, entropy, and Gibbs free energy.

Diagram of the Computational Workflow

Caption: Workflow for the computational prediction of thermodynamic properties using DFT.

Synthesizing Experimental and Computational Data

The true power of a thorough thermodynamic characterization lies in the integration of experimental and computational results. For instance, the experimentally determined enthalpy of fusion can be correlated with the computationally predicted strength of intermolecular interactions. Similarly, the onset of thermal decomposition observed in TGA can be rationalized by examining the bond dissociation energies calculated from quantum chemistry. This holistic approach provides a deeper understanding of the molecule's behavior and builds a robust foundation for its development as a pharmaceutical agent.

Conclusion

The thermodynamic characterization of a novel pharmaceutical candidate like 3-Fluoro-6-hydrazinylpyridazine hydrochloride is a critical, non-negotiable step in its development. This guide has outlined a dual-pronged approach, leveraging the strengths of both experimental thermal analysis and computational quantum chemistry. By following the detailed protocols and understanding the underlying principles, researchers can confidently and accurately determine the essential thermodynamic properties of their molecules of interest. This, in turn, enables data-driven decisions that can accelerate the development process, mitigate risks, and ultimately contribute to the successful translation of a promising compound into a safe and effective medicine.

References

- Computational Thermodynamic Properties | Computational Chemistry Class Notes - Fiveable. (URL: )

- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applic

- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (URL: )

- Simultaneous Thermal Analysis | TGA/DSC - Mettler Toledo. (URL: )

- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applic

- Differential Scanning Calorimetry and Thermogravimetric Analysis | Request PDF. (URL: )

-

Computing Thermodynamic Properties - YouTube. (URL: [Link])

-

The calculation of thermodynamic properties of molecules - Chemical Society Reviews (RSC Publishing). (URL: [Link])

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (URL: )

-

Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules - MDPI. (URL: [Link])

- 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. (URL: )

-

1.6: Computation of Thermodynamic Quantities - Chemistry LibreTexts. (URL: [Link])

-

Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. (URL: [Link])

- Thermodynamics of Organic Compounds. (URL: )

- Experimental Thermodynamics Volume VII - College of Engineering and Applied Science. (URL: )

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: [Link])

-

3-Hydrazinylpyridine hydrochloride - MySkinRecipes. (URL: [Link])

-

Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (URL: [Link])

-

3-Chloro-6-hydrazinopyridazine CAS#: 17284-97-8; ChemWhat Code: 14105. (URL: [Link])

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (URL: [Link])

-

CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][9][14]triazol[4,3-a] pyrazine hydrochloride - Google Patents. (URL: )

-

hydrazine -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (URL: [Link])

-

Hydrazine, p-tolyl-, hydrochloride - the NIST WebBook. (URL: [Link])

-

Thermodynamic Characterization of Milspec Hydrazine. (URL: [Link])

-

3-CHLORO-6-HYDRAZINYLPYRIDAZINE | CAS 17284-97-8 - Matrix Fine Chemicals. (URL: [Link])

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (URL: [Link])

-

3-Chloro-6-hydrazinopyridazine Properties vs Pressure | Density, Cp, Viscosity - Chemcasts. (URL: [Link])

-

(PDF) 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones - ResearchGate. (URL: [Link])

Sources

- 1. 3-Hydrazinylpyridine hydrochloride [myskinrecipes.com]

- 2. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions [mdpi.com]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azom.com [azom.com]

- 5. mt.com [mt.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. fiveable.me [fiveable.me]

- 10. youtube.com [youtube.com]

- 11. The calculation of thermodynamic properties of molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. tsapps.nist.gov [tsapps.nist.gov]

- 15. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Reacting 3-Fluoro-6-hydrazinylpyridazine Hydrochloride with Aldehydes

Executive Summary & Scientific Rationale

The condensation of 3-Fluoro-6-hydrazinylpyridazine hydrochloride with aldehydes is a cornerstone reaction in medicinal chemistry, particularly for developing kinase inhibitors and PET radiotracers where the fluorine moiety plays a critical role in metabolic stability and lipophilicity.

Unlike simple hydrazine condensations, this protocol addresses the specific challenge of the hydrochloride salt form . The cationic hydrazine (

-

Unlock: Controlled deprotonation of the terminal nitrogen to restore nucleophilicity.

-

Activate: Maintenance of a mildly acidic environment (pH 4–5) to protonate the aldehyde carbonyl, accelerating the rate-limiting dehydration step.

This guide provides a self-validating, robust methodology to navigate these competing pH requirements, ensuring high yields (>85%) and purity suitable for biological screening.

Chemical Mechanism & Pathway[1]

The reaction proceeds via a classic addition-elimination mechanism. The critical control point is the equilibrium between the inactive salt and the active free base.

Figure 1: Mechanistic flow from salt neutralization to hydrazone formation. The buffer agent plays a dual role: liberating the hydrazine and catalyzing dehydration.

Experimental Protocols

Method A: Standard Benchtop Synthesis (Ethanol-Acetate System)

Recommended for gram-scale synthesis and thermally stable aldehydes.

Materials Checklist

-

Reactant A: 3-Fluoro-6-hydrazinylpyridazine hydrochloride (1.0 equiv)

-

Reactant B: Aldehyde (1.1 equiv)

-

Buffer: Sodium Acetate Trihydrate (1.2 equiv)

-

Solvent: Absolute Ethanol (10 mL per mmol of Reactant A)

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stir bar.

Step-by-Step Procedure

-

Salt Neutralization (The "Unlock"):

-

In a round-bottom flask, suspend 3-Fluoro-6-hydrazinylpyridazine hydrochloride and Sodium Acetate in Ethanol.

-

Checkpoint: Stir at room temperature for 15 minutes. The suspension will change texture as NaCl precipitates and the free hydrazine dissolves.

-

-

Addition:

-

Add the Aldehyde in a single portion.

-

Note: If the aldehyde is a solid, dissolve it in a minimum amount of ethanol first to ensure homogeneity.

-

-

Reaction:

-

Heat the mixture to Reflux (78 °C) for 2–4 hours.

-

Monitoring: Use TLC (Mobile Phase: 5% MeOH in DCM). The starting hydrazine spot (low R_f, stains with ninhydrin) should disappear.

-

-

Workup (Precipitation):

-

Allow the reaction to cool slowly to room temperature, then chill in an ice bath (0–4 °C) for 30 minutes.

-

The product typically crystallizes as a yellow/orange solid.

-

-

Purification:

-

Filter the solid under vacuum.[1]

-

Wash 1: Cold Water (2 x 5 mL) – Removes NaCl and excess NaOAc.

-

Wash 2: Cold Ethanol (1 x 3 mL) – Removes unreacted aldehyde.

-

Dry under high vacuum at 40 °C.

-

Method B: Microwave-Assisted Synthesis

Recommended for library generation and electron-rich (unreactive) aldehydes.

| Parameter | Setting |

| Solvent | Ethanol : Water (4:1) |

| Catalyst | None (Water acts as proton shuttle) |

| Temperature | 100 °C |

| Time | 10–20 Minutes |

| Pressure | Atmospheric (Open vessel) or Sealed (low pressure) |

Procedure: Combine Hydrazine HCl salt (1 equiv), Aldehyde (1 equiv), and NaOAc (1 equiv) in a microwave vial. Irradiate. Cool. Filter.

Critical Process Parameters & Optimization

The following decision tree helps select the optimal conditions based on your specific aldehyde substrate.

Figure 2: Optimization logic for solvent and catalyst selection based on aldehyde electronics and solubility.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No Precipitate | Product is too soluble in EtOH. | Add water dropwise to the hot solution until turbid, then cool. |

| Sticky Gum/Oil | Impurities or incomplete dehydration. | Triturate the oil with Diethyl Ether or Hexanes to induce crystallization. |

| Low Yield | HCl salt was not neutralized. | Ensure NaOAc was added. Check pH of reaction; adjust to 5–6. |

| Starting Material Remains | Equilibrium issue. | Add molecular sieves (3Å) to scavenge water and drive equilibrium. |

Characterization Standards (Self-Validation)

A successful reaction is defined by the following analytical signature:

-

1H NMR (DMSO-d6):

-

Diagnostic Signal: Appearance of the imine proton (–CH=N–) singlet between 8.0 – 8.6 ppm .

-

Validation: Disappearance of the aldehyde proton (–CHO) singlet at 9.5 – 10.5 ppm .

-

Pyridazine Ring: The protons on the pyridazine ring (H-4, H-5) typically appear as doublets around 7.0–8.0 ppm, often shifting slightly downfield compared to the starting hydrazine.

-

-

Mass Spectrometry (LC-MS):

-

Expect

peak corresponding to (MW of Aldehyde + MW of Hydrazine - 18). -

Note: The Chlorine counter-ion (

) will not be observed in the positive ion mode of the product, confirming the formation of the neutral hydrazone.

-

References

-

General Synthesis of Pyridazine Hydrazones

- Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.

-

Microwave Assisted Hydrazone Formation

- Microwave-Assisted Synthesis of Hydrazones. Organic Chemistry Portal.

-

Reaction of 3-Chloro-6-hydrazinopyridazine (Analogous Protocol)

-

Chemical Properties of 3-Fluoro-6-hydrazinylpyridazine

- PubChem Compound Summary: 3-Fluoro-6-hydrazinylpyridazine.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. alcrut.com [alcrut.com]

- 3. 3-Hydrazinylpyridine hydrochloride [myskinrecipes.com]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 5. Pyridazine synthesis [organic-chemistry.org]

- 6. Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Synthesis of Bio-active Hydrazone Scaffolds using 3-Fluoro-6-hydrazinylpyridazine HCl

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the utilization of 3-Fluoro-6-hydrazinylpyridazine hydrochloride in the synthesis of hydrazones. These fluorinated pyridazine-hydrazone scaffolds are of significant interest to the pharmaceutical and agrochemical industries due to their potential as biologically active agents.[1][2] This document elucidates the underlying reaction mechanism, provides step-by-step experimental procedures, outlines methods for product characterization and validation, and includes a practical troubleshooting guide. The content is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile fluorinated building block for the creation of novel molecular entities.

Introduction: The Strategic Value of Fluorinated Pyridazine-Hydrazones

The pyridazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The incorporation of a hydrazone linker (—C=N-NH—) provides a versatile handle for molecular elaboration and is a key structural motif in many bioactive compounds.[1] Furthermore, the strategic introduction of fluorine atoms into organic molecules can profoundly enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[2][3]

3-Fluoro-6-hydrazinylpyridazine HCl emerges as a highly valuable reagent that combines these three strategic elements: the bioactive pyridazine ring, a reactive hydrazine moiety for hydrazone formation, and a fluorine substituent for modulating physicochemical properties. This application note serves as a practical guide to harnessing the synthetic potential of this reagent.

Mechanism and Scientific Rationale

The formation of a hydrazone is a classic condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone). The reaction is an acid-catalyzed nucleophilic addition-elimination process.[4]

Key Mechanistic Steps:

-

Carbonyl Activation: A catalytic amount of acid (e.g., acetic acid) protonates the carbonyl oxygen. This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[4][5]

-

Nucleophilic Attack: The terminal nitrogen of the 3-fluoro-6-hydrazinylpyridazine, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a protonated tetrahedral intermediate known as a carbinolamine.[5][6]

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, often mediated by the solvent.

-

Dehydration: The resulting hydroxyl group is protonated by the acid catalyst to form a good leaving group (H₂O). The lone pair on the adjacent nitrogen atom facilitates the elimination of water.[7]

-

Deprotonation: The final intermediate is deprotonated by a weak base (e.g., the solvent) to yield the stable hydrazone product.[7]

Causality Behind Experimental Choices:

-

Acid Catalyst: The reaction is optimally carried out in a mildly acidic medium (pH 4-6).[8] If the pH is too low, the hydrazine nucleophile becomes fully protonated and non-reactive. If the pH is too high, the initial carbonyl activation step is inefficient.[4][8] A few drops of glacial acetic acid are typically sufficient.

-

Solvent: Protic solvents like ethanol or methanol are preferred as they can effectively solvate the intermediates and participate in the proton transfer steps.

-

Influence of the Fluoro-pyridazine Moiety: The electron-withdrawing nature of both the fluorine atom and the two nitrogen atoms in the pyridazine ring decreases the nucleophilicity of the hydrazine group compared to simple arylhydrazines. This may necessitate slightly longer reaction times or gentle heating to drive the reaction to completion.

Reagent Profile: 3-Fluoro-6-hydrazinylpyridazine HCl

It is critical to handle this reagent with appropriate safety measures. Information for the closely related chloro-analog is used as a proxy where direct data for the fluoro-compound is unavailable.

| Property | Value | Reference |

| Chemical Name | 3-Fluoro-6-hydrazinylpyridazine hydrochloride | - |

| Synonyms | (6-Fluoropyridazin-3-yl)hydrazine HCl | - |

| Molecular Formula | C₄H₆ClFN₄ | - |

| Molecular Weight | 164.57 g/mol | - |

| Appearance | Off-white to light brown solid | [9] |

| Melting Point | 137-141 °C (for chloro-analog) | [10] |

| CAS Number | Not Available (Chloro-analog: 17284-97-8) | [10] |

Safety and Handling Precautions:

Hydrazine derivatives are classified as toxic and potentially carcinogenic.[11][12][13] All manipulations should be performed in a certified chemical fume hood.[11][14]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical splash goggles at all times.[11][15]

-

Exposure Control: Avoid inhalation of dust and contact with skin and eyes. This material is corrosive and can cause severe damage.[11][13]

-